

Pharmacological Profile of GRC-17536: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GRC-17536**

Cat. No.: **B1574627**

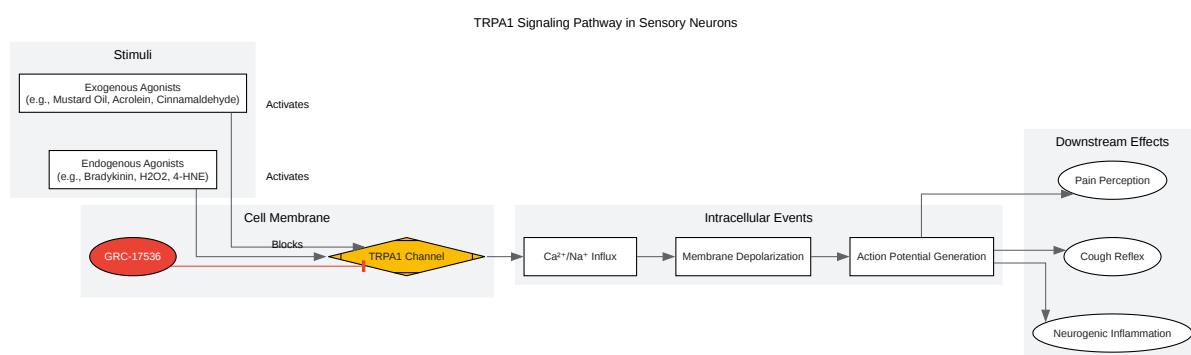
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRC-17536, also known as ISC-17536, is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Developed by Glenmark Pharmaceuticals, it has been investigated as a first-in-class therapeutic agent for the management of neuropathic pain and respiratory conditions such as chronic cough. Preclinical studies have demonstrated its efficacy in various animal models of inflammatory and neuropathic pain.^{[1][2]} Clinical trials have explored its utility in painful diabetic peripheral neuropathy, showing promising results in specific patient subpopulations.^{[1][2]} This document provides a comprehensive overview of the pharmacological profile of **GRC-17536**, including its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used for its characterization.

Introduction


The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons.^[3] It functions as a critical sensor of a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress. Activation of TRPA1 is implicated in the pathogenesis of various conditions characterized by hypersensitivity and neurogenic inflammation, such as chronic pain, itch, and cough.^[3] **GRC-17536** has emerged as a leading antagonist of the TRPA1 channel, showing potential as a therapeutic agent in these debilitating conditions.

Mechanism of Action

GRC-17536 exerts its pharmacological effects by directly antagonizing the TRPA1 ion channel. By blocking the channel, it prevents the influx of cations (primarily Ca^{2+} and Na^{+}) into sensory neurons that is triggered by TRPA1 agonists. This, in turn, inhibits neuronal depolarization and the subsequent transmission of pain and cough signals.

Signaling Pathway

The TRPA1 signaling pathway plays a crucial role in the body's response to noxious stimuli. A variety of exogenous and endogenous agonists can activate the TRPA1 channel, leading to a cascade of intracellular events that result in the perception of pain and the initiation of the cough reflex.

[Click to download full resolution via product page](#)

Figure 1: TRPA1 Signaling Pathway and the Action of **GRC-17536**.

In Vitro Pharmacology

The in vitro activity of **GRC-17536** has been characterized through various assays, primarily focusing on its potency and selectivity as a TRPA1 antagonist.

Data Presentation

Parameter	Cell Line	Agonist	Value	Reference
IC ₅₀	hTRPA1/CHO	Citric Acid	4.6 nM	[4]
IC ₅₀	A549 (human lung epithelial)	Citric Acid	5.0 nM	[4]
IC ₅₀	CCD19-Lu (human lung fibroblast)	Citric Acid	8.2 nM	[4]
Selectivity	Various	-	>1000-fold over other TRP channels	[4]

Table 1: In Vitro Potency and Selectivity of **GRC-17536**

Experimental Protocols

This assay measures the ability of **GRC-17536** to inhibit the increase in intracellular calcium concentration induced by a TRPA1 agonist.

- **Cell Culture:** Human embryonic kidney (HEK293) cells stably expressing the human TRPA1 channel (hTRPA1/CHO), A549 human lung carcinoma cells, or CCD19-Lu human lung fibroblast cells are cultured in appropriate media.
- **Cell Plating:** Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
- **Dye Loading:** The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 60 minutes at 37°C.

- Compound Incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of **GRC-17536** or vehicle for 15-30 minutes.
- Agonist Stimulation: A TRPA1 agonist (e.g., citric acid, allyl isothiocyanate - AITC) is added to the wells to stimulate the TRPA1 channel.
- Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.
- Data Analysis: The concentration-response curves for **GRC-17536** are generated, and the IC_{50} values are calculated.

In Vivo Pharmacology

The in vivo efficacy of **GRC-17536** has been evaluated in several animal models of pain and cough.

Data Presentation

Model	Species	Endpoint	Dose	Effect	Reference
Citric Acid-Induced Cough	Guinea Pig	Cough Inhibition	60 mg/kg	79%	[4]
Citric Acid-Induced Cough	Guinea Pig	Cough Inhibition	100 mg/kg	89%	[4]
Diabetic Neuropathic Pain	Rodent	Reversal of hyperalgesia	Not specified	Effective	[1][2]
Osteoarthritic Pain	Rodent	Reversal of hyperalgesia	Not specified	Effective	[1][2]
Postoperative Pain	Rodent	Reversal of hyperalgesia	Not specified	Effective	[1][2]
Chemotherapy-Induced Pain	Rodent	Reversal of hyperalgesia	Not specified	Effective	[1][2]

Table 2: In Vivo Efficacy of **GRC-17536**

Note: Specific dose-response data for the pain models are not publicly available.

Experimental Protocols

This model assesses the antitussive potential of **GRC-17536**.

- Animals: Male Dunkin-Hartley guinea pigs are used.
- Acclimatization: Animals are acclimatized to the whole-body plethysmography chambers.
- Compound Administration: **GRC-17536** is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.

- Cough Induction: After a set pre-treatment time, animals are exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a defined period to induce coughing.
- Data Collection: The number of coughs is recorded using a microphone and specialized software.
- Data Analysis: The percentage inhibition of the cough response by **GRC-17536** compared to the vehicle-treated group is calculated.

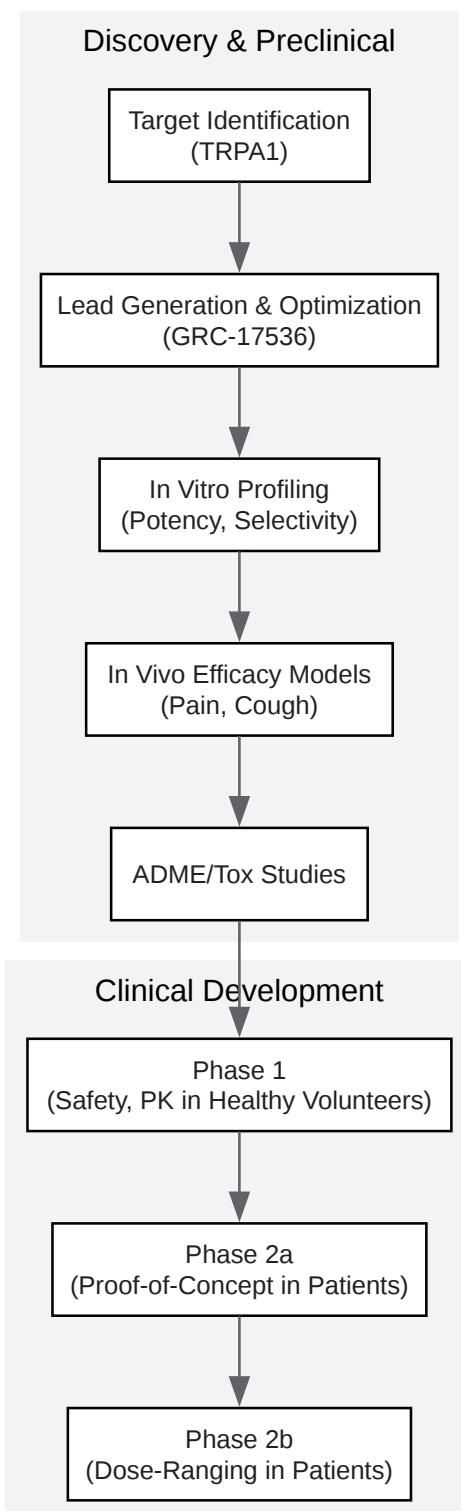
This model is used to evaluate the analgesic efficacy of **GRC-17536** in a neuropathic pain state.

- Induction of Diabetes: Diabetes is induced in rats or mice by a single intraperitoneal injection of streptozotocin (STZ).
- Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels.
- Development of Neuropathy: Animals are monitored for the development of mechanical allodynia and thermal hyperalgesia over several weeks.
- Behavioral Testing:
 - Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to calibrated mechanical stimuli is determined.
 - Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.
- Compound Administration: **GRC-17536** is administered to diabetic animals with established neuropathy.
- Post-Dose Assessment: Behavioral testing is repeated at various time points after drug administration to determine the reversal of allodynia and hyperalgesia.

Pharmacokinetics

While detailed pharmacokinetic parameters for **GRC-17536** in preclinical species are not extensively published, it is described as an orally available molecule.^[5] In a clinical study,

plasma concentrations of **GRC-17536** (also referred to as ISC-17536) were determined using a validated LC-MS/MS method.[5] The study indicated that with a 250 mg twice-daily dose, the mean free plasma concentrations were maintained at levels at least four-fold higher than the in vitro IC₅₀ for human TRPA1 inhibition, suggesting adequate target engagement.[5]


Clinical Development

GRC-17536 has undergone Phase 2a and 2b clinical trials for the treatment of painful diabetic peripheral neuropathy.[1][6] A Phase 2a proof-of-concept study involving 138 patients demonstrated a statistically significant and clinically relevant response in a subgroup of patients with moderate to severe pain who had relatively intact sensory responses.[1][2] The compound was reported to be well-tolerated with no evidence of central nervous system side effects.[1][2] **GRC-17536** has also been evaluated in a Phase 2a study for chronic cough.[1]

Experimental Workflow

The development of **GRC-17536** followed a typical drug discovery and development pipeline.

GRC-17536 Development Workflow

[Click to download full resolution via product page](#)**Figure 2:** Generalized Experimental Workflow for **GRC-17536**.

Conclusion

GRC-17536 is a potent and selective TRPA1 antagonist with a compelling pharmacological profile for the treatment of pain and cough. Its efficacy in preclinical models and promising, albeit specific, patient responses in clinical trials underscore the therapeutic potential of targeting the TRPA1 channel. Further clinical investigation is warranted to fully elucidate its role in managing these conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 2. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 3. TRPA1 - Wikipedia [en.wikipedia.org]
- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Research - Nerve and Muscle Center of Texas [nerveandmuscle.org]
- To cite this document: BenchChem. [Pharmacological Profile of GRC-17536: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1574627#pharmacological-profile-of-grc-17536>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com